molecular formula C16H17N5O3 B2969505 N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(3-methoxyphenyl)propanamide CAS No. 2034367-85-4

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(3-methoxyphenyl)propanamide

Cat. No.: B2969505
CAS No.: 2034367-85-4
M. Wt: 327.344
InChI Key: NYJYSGXSCCZMHP-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,4]triazolo[4,3-a]pyrazine family, characterized by a fused triazole-pyrazine core.

Properties

IUPAC Name

3-(3-methoxyphenyl)-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3/c1-24-12-4-2-3-11(9-12)5-6-14(22)18-10-13-19-20-15-16(23)17-7-8-21(13)15/h2-4,7-9H,5-6,10H2,1H3,(H,17,23)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYJYSGXSCCZMHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCC(=O)NCC2=NN=C3N2C=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(3-methoxyphenyl)propanamide is a synthetic organic compound belonging to the class of triazolopyrazines. This compound is characterized by its unique molecular structure, which includes a triazolo-pyrazine core and a methoxyphenyl substituent. The biological activity of this compound has garnered interest due to its potential therapeutic applications in various medical fields.

Chemical Structure

The compound's structure can be represented as follows:

N 8 hydroxy 1 2 4 triazolo 4 3 a pyrazin 3 yl methyl 3 3 methoxyphenyl propanamide\text{N 8 hydroxy 1 2 4 triazolo 4 3 a pyrazin 3 yl methyl 3 3 methoxyphenyl propanamide}

This structure features:

  • Triazolo-pyrazine core : Implicated in various biological activities.
  • Hydroxy group : Enhances solubility and potential receptor interactions.
  • Methoxyphenyl group : May contribute to specific biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies. Key areas of focus include:

  • Neurokinin Receptor Antagonism : The compound acts as a selective antagonist of the neurokinin-3 (NK3) receptor, which is involved in pain perception and reproductive functions. Antagonism of this receptor can have therapeutic implications for anxiety and depression disorders.
  • Renin Inhibition : Preliminary studies suggest that compounds with similar structures may inhibit human renin, indicating potential applications in treating hypertension and related cardiovascular conditions.

Case Studies

Several studies have explored the biological activity of triazole derivatives similar to this compound. Below are summarized findings from relevant research:

StudyCompoundBiological ActivityIC50 Values
Bouabdallah et al.1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole derivativesAntitumor activity against Hep-2 and P815 cell linesIC50 = 3.25 mg/mL
Wei et al.Ethyl derivatives of 1H-pyrazoleCytotoxicity against A549 cell lineIC50 = 26 µM
Jin et al.1-substituted pyrazole derivativesSignificant binding to α and β-tubulinIC50 = 7.01 ± 0.60 µM (HeLa)

These studies indicate that compounds with structural similarities exhibit significant cytotoxic activities against various cancer cell lines.

The mechanism by which this compound exerts its effects likely involves:

  • Receptor Interaction : Binding to neurokinin receptors may modulate neurotransmitter release and influence pain pathways.
  • Enzyme Inhibition : Potential inhibition of renin could lead to decreased angiotensin II levels, impacting blood pressure regulation.

Pharmacokinetics and Synthesis

The synthesis of this compound involves multi-step reactions that can be optimized for yield and biological activity enhancement. The synthetic route typically includes:

  • Formation of the triazolo-pyrazine core through cyclization reactions.
  • Introduction of the hydroxy group via hydroxylation.
  • Attachment of the methoxyphenyl group through coupling reactions.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural variations among analogs include:

  • Core Modifications: 8-Hydroxy vs. 8-Amino: Replacement of the 8-hydroxy group with an amino group (e.g., 8-amino-1,2,4-triazolo[4,3-a]pyrazin-3-one derivatives) increases basicity and alters receptor binding profiles, as seen in adenosine A1/A2A receptor ligands . Triazolo-Pyrazine vs.
  • Side Chain Variations :
    • 3-Methoxyphenyl vs. Indole or Trifluoromethylbenzyl : The 3-methoxyphenyl group in the target compound offers moderate lipophilicity, whereas analogs like N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(1H-indol-3-yl)propanamide () introduce bulkier aromatic systems, likely enhancing membrane permeability but reducing aqueous solubility . Trifluoromethyl groups (e.g., in ) increase metabolic stability and electronegativity .

Physicochemical Properties

Compound Feature Target Compound Analog (Evidence) Key Differences
Molecular Weight ~336 (estimated from C17H16N6O2) 336.3 () Comparable
Substituent Polarity 3-Methoxyphenyl (moderate) 1H-Indol-3-yl (higher) Affects solubility/logP
Hydrogen-Bonding Groups 8-Hydroxy, amide 8-Amino, amide Alters receptor affinity
Synthetic Yield (Amide) Not reported 50–92% Methodology-dependent

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